molecular formula C9H17Cl2N3O B1443567 2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride CAS No. 1452555-93-9

2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

Cat. No. B1443567
M. Wt: 254.15 g/mol
InChI Key: QIGVQLOXPWPYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride” is a chemical compound with the molecular formula C9H17Cl2N3O1. It has a molecular weight of 254.15 g/mol1. This compound is not intended for human or veterinary use and is typically used for research purposes2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, pyrazole-containing compounds have been synthesized through intermediate derivatization methods (IDMs) in the development of heterocyclic agrochemicals3.



Molecular Structure Analysis

The InChI key for this compound is provided as follows: InChI=1S/C9H15N3O.2ClH/c13-4-2-8-5-9(12-11-8)7-1-3-10-6-7;;/h5,7,10,13H,1-4,6H2,(H,11,12);2*1H1. This key can be used to generate the molecular structure of the compound.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H17Cl2N3O), molecular weight (254.15 g/mol), and InChI key1. Unfortunately, I couldn’t find more detailed information such as its boiling point, melting point, and density.


Scientific Research Applications

Safety And Hazards

This compound is not intended for human or veterinary use2. It’s typically used for research purposes2. For safety and hazards related to this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS).


Future Directions

As this compound is used for research purposes2, it’s likely that future directions would involve further studies to understand its properties and potential applications. However, I couldn’t find specific information on the future directions of this compound.


Please note that this information is based on the available resources and there might be more recent studies or data related to this compound. Always refer to the most recent and reliable sources for accurate information.


properties

IUPAC Name

2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c13-4-2-8-5-9(12-11-8)7-1-3-10-6-7;;/h5,7,10,13H,1-4,6H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGVQLOXPWPYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NNC(=C2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Reactant of Route 2
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Reactant of Route 3
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Reactant of Route 4
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Reactant of Route 5
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

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